6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
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Overview
Description
(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one is a complex organic compound characterized by its unique hexahydrocyclopenta[d][1,3]dioxol-4-one core structure. This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one typically involves multiple steps. One common approach is to start with a suitable cyclopentane derivative and introduce the dioxolane ring through a series of cyclization reactions. The tert-butyldimethylsilyl group is then introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: TBDMS-Cl, imidazole, DCM as solvent, room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The presence of the TBDMS group allows for selective modification of biological molecules, aiding in the investigation of biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the core structure could lead to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one involves its interaction with specific molecular targets. The TBDMS group can be selectively removed under acidic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3aR,6S,6aR)-6-{2-[(trimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one: Similar structure but with a trimethylsilyl (TMS) group instead of TBDMS.
(3aR,6S,6aR)-6-{2-[(triisopropylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one: Contains a triisopropylsilyl (TIPS) group.
Uniqueness
The uniqueness of (3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one lies in its specific combination of the hexahydrocyclopenta[d][1,3]dioxol-4-one core and the TBDMS protecting group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C17H32O4Si |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C17H32O4Si/c1-15(2,3)22(8,9)21-16(4,5)11-10-12(18)14-13(11)19-17(6,7)20-14/h11,13-14H,10H2,1-9H3 |
InChI Key |
JMWQAOMWZPSYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(CC(=O)C2O1)C(C)(C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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